N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCSHHXWOIELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common method includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated benzofuran.
Introduction of the Pyrazole Moiety: This is typically done through a nucleophilic substitution reaction where the pyrazole ring is introduced to the pyridine-benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) can be used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can modify the functional groups on the benzofuran or pyridine rings.
Reduction: This can be used to reduce any nitro groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or pyridine rings .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit potent anticancer properties. N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study conducted on various cancer cell lines (e.g., MDA-MB-231, HepG2, and A549) demonstrated that this compound significantly inhibited cell growth, with IC50 values ranging from 10 to 20 µM, indicating its potential as an effective anticancer agent.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Agricultural Applications
The unique structure of this compound makes it a candidate for use in agrochemicals. Its potential as a pesticide or herbicide can be attributed to its ability to inhibit specific enzymes in target organisms.
Case Study:
Field trials evaluating the efficacy of similar pyrazole derivatives as herbicides demonstrated effective weed control with minimal phytotoxicity to crops, suggesting that this compound could enhance agricultural productivity.
Material Science Applications
In material science, compounds with benzofuran and pyrazole moieties are being explored for their potential use in developing novel materials with specific electronic and optical properties.
Case Study:
Research into the synthesis of polymer composites incorporating this compound has shown enhanced thermal stability and mechanical strength, indicating potential applications in advanced materials.
Mechanism of Action
The mechanism of action for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This can affect various biochemical pathways, making it useful in medicinal chemistry for developing new drugs .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core with a pyridine and pyrazole moiety. This unique structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Biological Activity
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazines and 1,3-dicarbonyl compounds.
- Pyridine and Benzofuran Integration : The compound's structure is characterized by the integration of a pyridine ring and a benzofuran moiety, which are known for their biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in various signaling pathways, particularly those associated with inflammation and cancer.
2.2 Pharmacological Properties
Research has indicated that derivatives containing benzofuran and pyrazole structures exhibit significant pharmacological properties:
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potent anti-inflammatory activities by inhibiting cytokines like TNF and ILs .
2.3 Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Studies : A derivative exhibited cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation.
- Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal activities, with MIC values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
3. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-pyrazol)isoquinolin | Pyrazole, Pyridine | Anticancer |
| 3-(1-Methyl-pyrazol)-2-(pyridin)quinoline | Pyrazole, Quinoline | Antimicrobial |
This table highlights how variations in structure can influence biological activity, emphasizing the potential of benzofuran-based compounds in drug development.
4. Future Directions and Research Implications
The ongoing research into this compound suggests several future directions:
- In Vivo Studies : More extensive animal studies are needed to validate the efficacy and safety profiles.
- Mechanistic Studies : Further exploration into the specific molecular interactions could provide insights into its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via a multi-step approach, starting with coupling reactions between pyrazole and pyridine derivatives. For example, methyl ester intermediates (e.g., methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl] derivatives) can be hydrolyzed under basic conditions to yield carboxylate intermediates . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Purity should be confirmed via HPLC (≥95%) and NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
- Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, particularly for confirming stereochemistry and hydrogen-bonding networks (mean C–C bond deviation: 0.003 Å; R factor: 0.049) . Complement with ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran vs. pyridyl protons) and FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹) .
Q. How should researchers design initial biological activity assays for this compound?
- Answer : Employ randomized block designs with split-split plots to test pharmacological activity across multiple variables (e.g., dose, time, cell lines). For example, use four replicates with five plants/animals per group, analyzing endpoints like IC₅₀ or EC₅₀ values . Include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) and validate results via ANOVA .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Answer : Conduct systematic substituent variation on the pyrazole, pyridine, and benzofuran moieties. For instance, introduce trifluoromethyl groups to enhance metabolic stability or chloro substituents to modulate lipophilicity . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, followed by free-energy perturbation (FEP) calculations to quantify substituent effects .
Q. How can contradictory data on this compound’s stability under environmental or physiological conditions be resolved?
- Answer : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and compare results using LC-MS/MS to identify degradation products. For environmental stability, apply OECD 307 guidelines to assess hydrolysis, photolysis, and soil metabolism. Discrepancies in half-life (e.g., aqueous vs. lipid matrices) may require multivariate regression to isolate key degradation drivers .
Q. What advanced experimental designs are suitable for studying this compound’s mechanism of action in complex biological systems?
- Answer : Implement multi-omics integration (transcriptomics, proteomics, metabolomics) in model organisms or 3D cell cultures. For example, use CRISPR-Cas9 knockouts to identify target pathways and validate via isothermal titration calorimetry (ITC) for binding thermodynamics. Employ time-resolved fluorescence resonance energy transfer (TR-FRET) for real-time interaction analysis .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., bioactivity in vitro vs. in vivo) using orthogonal assays (SPR vs. MST for binding affinity) and meta-analysis of published datasets .
- Environmental Impact Assessment : Follow the INCHEMBIOL framework to evaluate abiotic/biotic interactions, including bioaccumulation potential (logP >3) and ecotoxicity (LC₅₀ in Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
